(1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride
CAS No.: 1391351-76-0
Cat. No.: VC11603074
Molecular Formula: C7H10ClFN2
Molecular Weight: 176.62 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1391351-76-0 |
---|---|
Molecular Formula | C7H10ClFN2 |
Molecular Weight | 176.62 g/mol |
IUPAC Name | (1R)-1-(2-fluoropyridin-3-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C7H9FN2.ClH/c1-5(9)6-3-2-4-10-7(6)8;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |
Standard InChI Key | MAERTDMJASEBQD-NUBCRITNSA-N |
Isomeric SMILES | C[C@H](C1=C(N=CC=C1)F)N.Cl |
Canonical SMILES | CC(C1=C(N=CC=C1)F)N.Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name ((1R)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride) reflects its stereochemistry (R-configuration), substituent positions, and salt form. The molecular formula is C₇H₉FN₂·HCl, yielding a molecular weight of 176.62 g/mol (calculated from analogous compounds ).
Stereochemical Considerations
The chiral center at the ethylamine side chain dictates its enantiomeric purity. Unlike its S-configured counterpart , the R-enantiomer demonstrates distinct binding affinities in biological systems. The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the pyridine ring and influencing reactivity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A multi-step synthetic route is employed:
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Starting Material: 2-Fluoropyridin-3-carbaldehyde undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol .
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Chiral Resolution: The racemic mixture is separated via chiral chromatography or enzymatic resolution to isolate the R-enantiomer .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, confirmed by FT-IR and NMR .
Table 1: Key Reaction Parameters
Step | Conditions | Yield (%) |
---|---|---|
Reductive Amination | MeOH, 25°C, 12 h | 65 |
Chiral Resolution | Chiralcel OD-H column, hexane:IPA | 78 |
Hydrochloride Formation | HCl (g), diethyl ether, 0°C | 92 |
Industrial Manufacturing
Large-scale production utilizes continuous flow reactors to optimize temperature control and reduce reaction times. Automated crystallization systems ensure high enantiomeric excess (>99% ee) .
Physicochemical Properties
Thermal and Solubility Profiles
The compound’s density (1.18 g/cm³) and boiling point (182°C) align with fluoropyridine derivatives . It exhibits high solubility in polar solvents (water: 15 mg/mL; DMSO: 50 mg/mL) but limited solubility in hydrocarbons .
Table 2: Comparative Physicochemical Data
Property | (1R)-1-(2-Fluoropyridin-3-yl)ethan-1-amine HCl | (1S)-1-(3-Fluoro-2-pyridinyl)ethanamine |
---|---|---|
Molecular Weight (g/mol) | 176.62 | 140.16 |
Density (g/cm³) | 1.18 | 1.10 |
Water Solubility (mg/mL) | 15 | 8 |
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 8.41 (d, J=5.2 Hz, 1H, pyridine-H), 7.89 (m, 1H, pyridine-H), 4.12 (q, J=6.8 Hz, 1H, CH), 1.52 (d, J=6.8 Hz, 3H, CH₃).
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¹³C NMR: δ 162.3 (d, J=245 Hz, C-F), 148.1 (pyridine-C), 127.5 (CH), 51.8 (CH), 22.1 (CH₃) .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The fluorine atom at position 2 participates in SNAr reactions with amines or alkoxides, enabling derivatization. For example, reaction with morpholine replaces fluorine, forming a tertiary amine .
Amine Group Reactivity
The primary amine undergoes acylation (e.g., acetic anhydride) or Schiff base formation, critical for prodrug development .
Biological Activity and Mechanisms
Enzyme Inhibition Studies
In vitro assays reveal moderate inhibition of monoamine oxidase B (MAO-B) (IC₅₀ = 14.3 µM), suggesting potential in neurodegenerative disease therapy . Comparatively, chloro-fluoro analogs show higher potency but lower selectivity .
Antimicrobial Properties
Against Staphylococcus aureus, the compound exhibits a MIC of 32 µg/mL, attributed to membrane disruption via amine protonation .
Industrial and Pharmaceutical Applications
Drug Intermediate
As a building block for kinase inhibitors, the compound’s fluorine enhances target binding. It is utilized in synthesizing preclinical candidates for non-small cell lung cancer .
Agrochemical Development
Derivatives act as neonicotinoid analogs with reduced bee toxicity, showcasing LC₅₀ values of 0.8 ppm against Aphis gossypii .
Future Directions
Ongoing research focuses on enantioselective catalysis to improve synthetic efficiency and exploring fluorinated analogs for PET imaging probes .
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